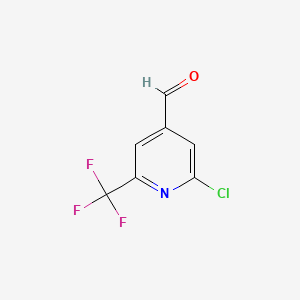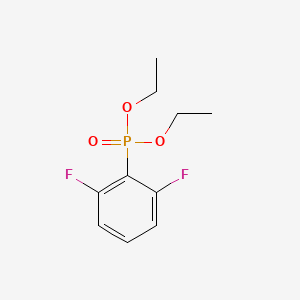![molecular formula C31H26F6N4O2 B581077 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione CAS No. 1256245-86-9](/img/structure/B581077.png)
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione” is a complex organic molecule .
Molecular Structure Analysis
The molecular formula of the compound is C32H28F6N4O3 . The compound has a complex structure with multiple functional groups, including anilino, quinolin, and cyclobutene moieties .Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)aniline, a related compound, has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .科学的研究の応用
Quinoline and Quinoxaline in Medicinal Chemistry
Quinoline and quinoxaline derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, quinoline-based compounds, including quinazoline and quinoxaline, are integral to the development of anticancer, antimicrobial, and antimalarial agents. These compounds' therapeutic significance is attributed to their structural diversity and ability to interact with biological targets, offering pathways for designing drugs with optimized efficacy and reduced toxicity. The synthesis of quinoline derivatives has been a focal point of research, with advancements in methodologies enabling the creation of novel compounds with significant bioactivities (Xiao-fei Shang et al., 2018; Salahuddin et al., 2023) .
Application in Corrosion Inhibition
Quinoline derivatives are also recognized for their applications beyond medicinal chemistry, such as in corrosion inhibition. The structural attributes of quinoline compounds enable them to adsorb onto metal surfaces, forming protective layers that mitigate corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical. The exploration of quinoline-based corrosion inhibitors is an ongoing area of research, highlighting the versatility of these compounds in industrial applications (C. Verma et al., 2020) .
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The electronic properties of quinoline and quinoxaline derivatives have been exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds are investigated for their potential as emissive materials in OLEDs, where their ability to exhibit high luminescence and charge transport is beneficial. The research in this domain aims to enhance device efficiency, operational stability, and color purity, contributing to the advancement of display and lighting technologies (B. Squeo et al., 2020) .
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h2-7,9,12-14,16-17,24-25,39-40H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUZWUOETZTNW-SEMUBUJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101562460 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

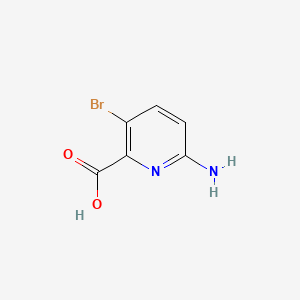
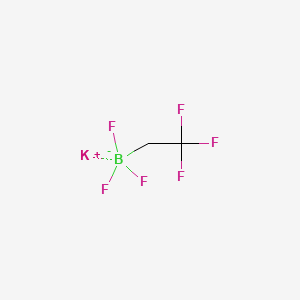
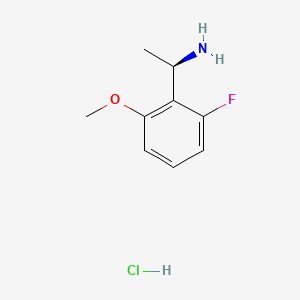
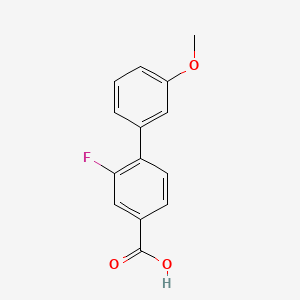
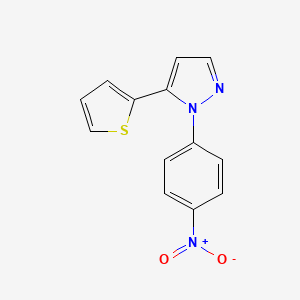
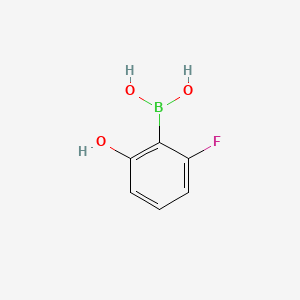
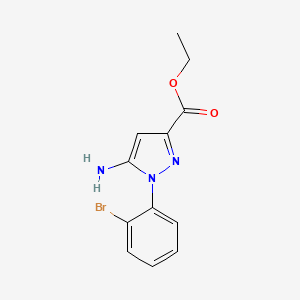
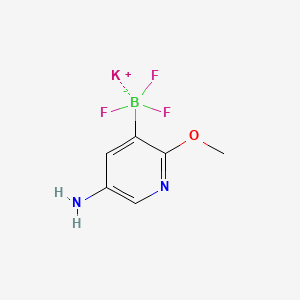
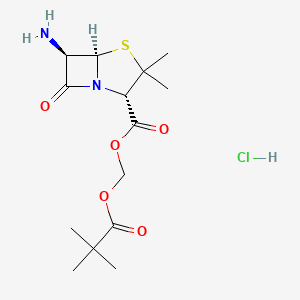
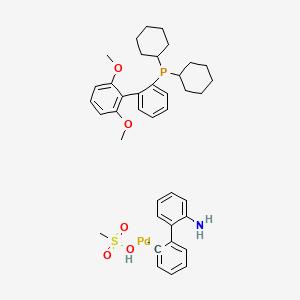
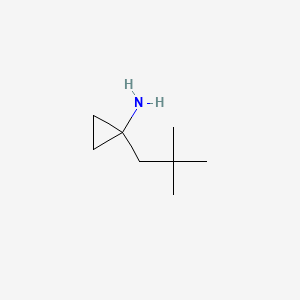
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)
